molecular formula C20H22N4O4S2 B2744968 (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 487035-54-1

(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No. B2744968
CAS RN: 487035-54-1
M. Wt: 446.54
InChI Key: NINQFFAUJYCOBW-DHDCSXOGSA-N
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Description

(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

One study described the one-pot three-component microwave-assisted synthesis of novel thiazolidinone derivatives, demonstrating their potential as antimicrobial agents. These compounds were tested against both gram-positive and gram-negative bacteria as well as fungal strains, showing promising biological activity (El Azab & Abdel-Hafez, 2015).

Anticancer and Antiangiogenic Effects

Another area of research highlighted the in vivo anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives. These compounds inhibited tumor growth and tumor-induced angiogenesis in a mouse model, suggesting potential for anticancer therapy (Chandrappa et al., 2010).

Heterocyclic Tautomerism

Research has also explored the reassignment of crystal structures of certain thiazolidin-4-one derivatives, providing insights into heterocyclic tautomerism. This study revealed the existence of compounds in their tautomer forms within crystal structures, contributing to the understanding of the chemical behavior of similar compounds (Gzella et al., 2014).

Diastereoselective Aldol Reactions

The synthesis and diastereoselective aldol reactions of a thiazolidinethione chiral auxiliary were investigated, showcasing the utility of these compounds in organic synthesis, particularly in creating stereochemically complex structures (Crimmins, Christie, & Hughes, 2012).

properties

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-12-4-5-16-22-17(21-6-7-25)14(18(26)23(16)10-12)9-15-19(27)24(20(29)30-15)11-13-3-2-8-28-13/h4-5,9-10,13,21,25H,2-3,6-8,11H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINQFFAUJYCOBW-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

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